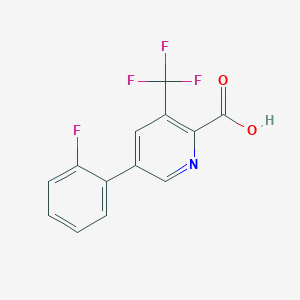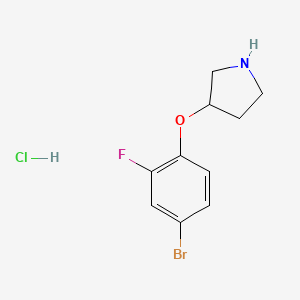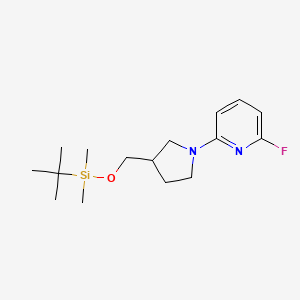![molecular formula C14H20ClNO B1440456 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride CAS No. 1185302-08-2](/img/structure/B1440456.png)
3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride
Overview
Description
The compound “3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride” is a complex organic molecule that contains an indene and pyrrolidine structure . Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Pyrrolidine is a cyclic amine, and its derivatives are found in many natural alkaloids and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of indene and pyrrolidine . The indene portion of the molecule is a fused ring system, while the pyrrolidine is a five-membered ring containing nitrogen .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indene and pyrrolidine structures . Indenes can undergo reactions typical of aromatic compounds, while pyrrolidines can participate in reactions typical of amines .
Scientific Research Applications
Pyrrolidines in Medicine and Industry
- Application : Pyrrolidines, a category to which 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride belongs, are significant in medicine and industry. They are utilized in various medical treatments and in industrial applications such as dyes and agrochemicals. The study of pyrrolidine chemistry is vital for modern science.
- Research Example : A research study focused on the synthesis of pyrrolidines in a [3+2] cycloaddition reaction demonstrates the diverse industrial and medicinal applications of these compounds (Żmigrodzka et al., 2022).
Analytical Studies and Method Development
- Application : Pyrrolidines are also important in analytical chemistry for understanding primary and secondary pyrolysis products of various compounds. This is crucial for developing new methodologies in chemistry.
- Research Example : A study using Pyrolysis/GC/MS to analyze pyrrolidine derivatives showcases the role of these compounds in advancing analytical techniques (Huyghues-Despointes et al., 1994).
Chemical Structure and Synthesis
- Application : The unique chemical structure of pyrrolidines, including 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride, facilitates the synthesis of various heterocyclic compounds. This is pivotal for the discovery and development of new pharmaceuticals and chemicals.
- Research Example : Studies focusing on the NMR, ESI mass spectral, and single crystal X-ray structural characterization of spiro[pyrrolidine-2,3′-oxindoles] exemplify the importance of pyrrolidines in chemical synthesis and structural analysis (Laihia et al., 2006).
Role in Biological Activity and Drug Development
- Application : Pyrrolidines are integral in the development of new medicinal molecules due to their biological activity. By modifying the pyrrolidine nucleus, researchers can synthesize novel compounds with potential therapeutic applications.
- Research Example : The synthesis of derivatives by introducing various substituents into pyrrolidine-2-ones highlights the compound's role in drug development and its biological significance (Rubtsova et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-12-4-5-14(8-13(12)3-1)16-10-11-6-7-15-9-11;/h4-5,8,11,15H,1-3,6-7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKZDIJJIVCLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



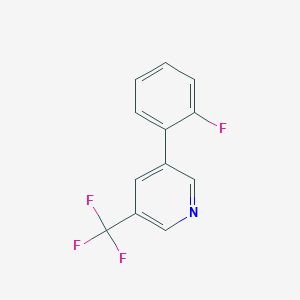
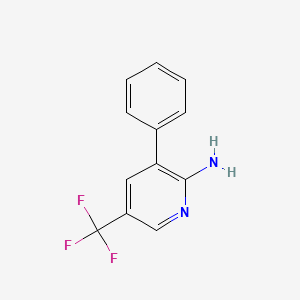
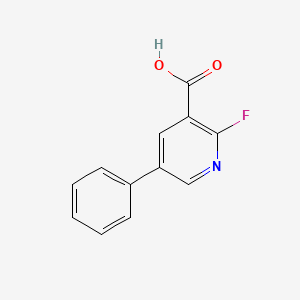
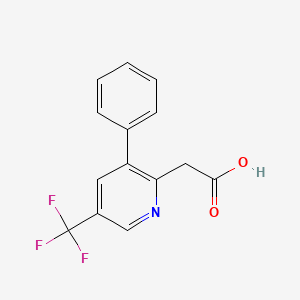
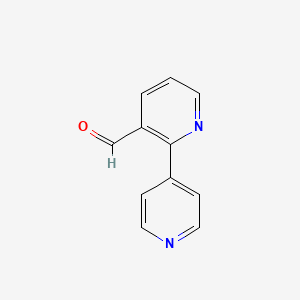
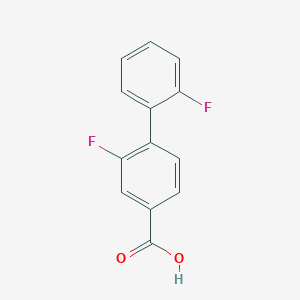
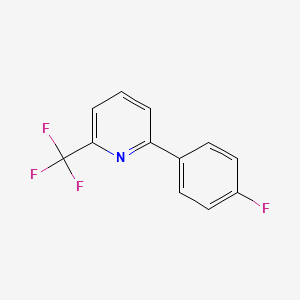
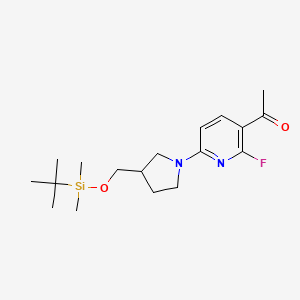
![1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1440386.png)
![N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine](/img/structure/B1440389.png)
![3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1440391.png)
